molecular formula C13H19NO2 B13724592 4-(Cyclobutylmethoxy)-2-ethoxyaniline

4-(Cyclobutylmethoxy)-2-ethoxyaniline

Cat. No.: B13724592
M. Wt: 221.29 g/mol
InChI Key: MSVNSDIKSYWYMF-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-2-ethoxyaniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a cyclobutylmethoxy group and an ethoxy group attached to the benzene ring. It is used in various fields such as medicinal chemistry, materials science, and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)-2-ethoxyaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol, cyclobutylmethanol, and ethyl iodide.

    Formation of 4-(Cyclobutylmethoxy)phenol: The first step involves the reaction of 4-nitrophenol with cyclobutylmethanol in the presence of a base such as potassium carbonate and a catalyst like tetrabutylammonium bromide. This reaction is carried out under reflux conditions to form 4-(Cyclobutylmethoxy)phenol.

    Reduction of Nitro Group: The nitro group of 4-(Cyclobutylmethoxy)phenol is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under atmospheric pressure.

    Ethoxylation: Finally, the amino group is ethoxylated using ethyl iodide in the presence of a base like sodium hydride (NaH) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)-2-ethoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or cyclobutylmethoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Various substituted anilines.

Scientific Research Applications

4-(Cyclobutylmethoxy)-2-ethoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-2-ethoxyaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclobutylmethoxy)benzaldehyde
  • 4-(Cyclobutylmethoxy)-3-methylaniline
  • 4-(Cyclobutylmethoxy)phenol

Comparison

4-(Cyclobutylmethoxy)-2-ethoxyaniline is unique due to the presence of both cyclobutylmethoxy and ethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-(cyclobutylmethoxy)-2-ethoxyaniline

InChI

InChI=1S/C13H19NO2/c1-2-15-13-8-11(6-7-12(13)14)16-9-10-4-3-5-10/h6-8,10H,2-5,9,14H2,1H3

InChI Key

MSVNSDIKSYWYMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OCC2CCC2)N

Origin of Product

United States

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